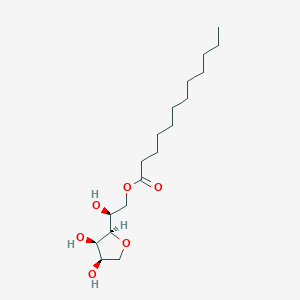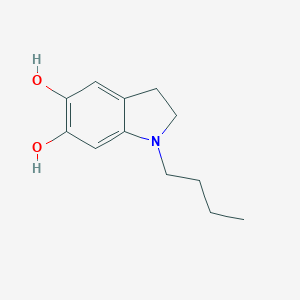
1-Butylindoline-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylindoline-5,6-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the indoline family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-Butylindoline-5,6-diol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, it has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. Additionally, it has been suggested that 1-Butylindoline-5,6-diol may inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
1-Butylindoline-5,6-diol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Butylindoline-5,6-diol in lab experiments is its low toxicity. It has been shown to have minimal adverse effects on cells and tissues, making it a safe compound to work with. However, one limitation of using 1-Butylindoline-5,6-diol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Butylindoline-5,6-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-Butylindoline-5,6-diol and its potential interactions with other signaling pathways.
Méthodes De Synthèse
1-Butylindoline-5,6-diol can be synthesized through a two-step process. The first step involves the reaction of indole with butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is 1-butylindole. In the second step, 1-butylindole is oxidized using an oxidizing agent such as potassium permanganate to yield 1-Butylindoline-5,6-diol.
Applications De Recherche Scientifique
1-Butylindoline-5,6-diol has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Zhang et al., 1-Butylindoline-5,6-diol was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. demonstrated that 1-Butylindoline-5,6-diol has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
139721-22-5 |
|---|---|
Nom du produit |
1-Butylindoline-5,6-diol |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-butyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
Clé InChI |
QFFLWFJPXWCDFQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
SMILES canonique |
CCCCN1CCC2=CC(=C(C=C21)O)O |
Synonymes |
1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
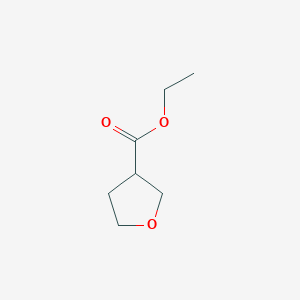
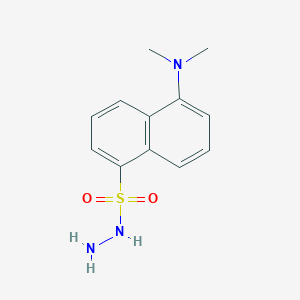
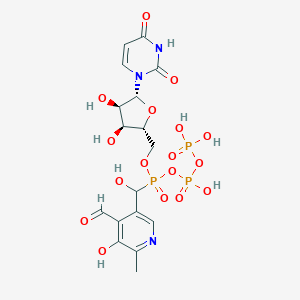
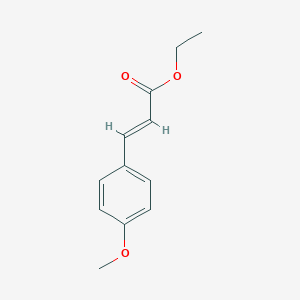
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
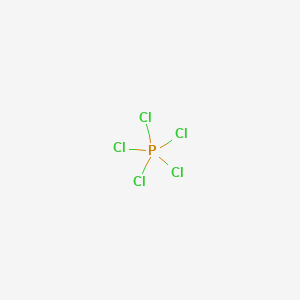
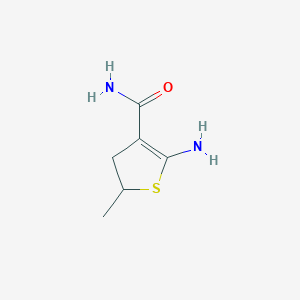
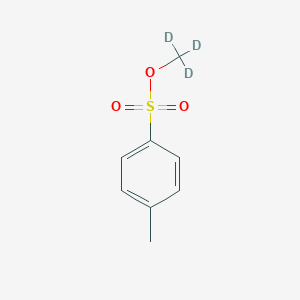
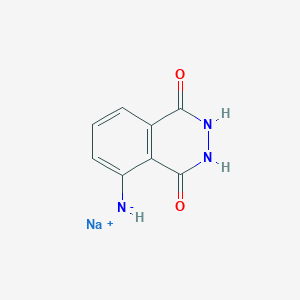
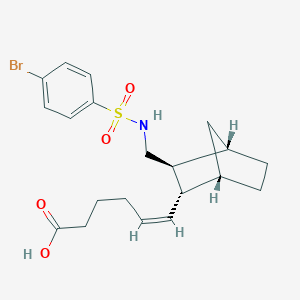

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
